REACTION_CXSMILES
|
Br[C:2]1[C:7]([CH2:8][O:9]COC)=[CH:6][C:5]([N:13]([C:18]2[C:37]([CH:38]3[CH2:40][CH2:39]3)=[CH:36][C:21]3[C:22]([C:32]([NH:34][CH3:35])=[O:33])=[C:23]([C:25]4[CH:30]=[CH:29][C:28]([F:31])=[CH:27][CH:26]=4)[O:24][C:20]=3[CH:19]=2)[S:14]([CH3:17])(=[O:16])=[O:15])=[CH:4][C:3]=1[Cl:41].C([O-])(=O)C.[K+].[B:47]1(B2OC(C)(C)C(C)(C)O2)OC(C)(C)C(C)(C)[O:48]1>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[Cl:41][C:3]1[C:2]2[B:47]([OH:48])[O:9][CH2:8][C:7]=2[CH:6]=[C:5]([N:13]([C:18]2[C:37]([CH:38]3[CH2:39][CH2:40]3)=[CH:36][C:21]3[C:22]([C:32]([NH:34][CH3:35])=[O:33])=[C:23]([C:25]4[CH:26]=[CH:27][C:28]([F:31])=[CH:29][CH:30]=4)[O:24][C:20]=3[CH:19]=2)[S:14]([CH3:17])(=[O:15])=[O:16])[CH:4]=1 |f:1.2,5.6.7.8.9|
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Name
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|
Quantity
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0.25 g
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Type
|
reactant
|
Smiles
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BrC1=C(C=C(C=C1COCOC)N(S(=O)(=O)C)C1=CC2=C(C(=C(O2)C2=CC=C(C=C2)F)C(=O)NC)C=C1C1CC1)Cl
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Name
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potassium acetate
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Quantity
|
0.15 g
|
Type
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reactant
|
Smiles
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C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0.29 g
|
Type
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reactant
|
Smiles
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B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
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Name
|
|
Quantity
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3.75 mL
|
Type
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solvent
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Smiles
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O1CCOCC1
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Name
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|
Quantity
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0.031 g
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Type
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catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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purged with nitrogen
|
Type
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ADDITION
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Details
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The reaction mixture was diluted with EtOAc and water
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Type
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FILTRATION
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Details
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filtered through celite
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Type
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CUSTOM
|
Details
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evaporated
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Type
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DISSOLUTION
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Details
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The brown residue was dissolved in THF (5 mL)
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Type
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TEMPERATURE
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Details
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1M HCl (5 mL) and the solution was heated at 70° C. for 4 h
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Duration
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4 h
|
Type
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ADDITION
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Details
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MeOH (2 mL) was added
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Type
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TEMPERATURE
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Details
|
the solution was heated at 70° C. for another 15 h
|
Duration
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15 h
|
Type
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ADDITION
|
Details
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diluted with EtOAc and water
|
Type
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WASH
|
Details
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The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (100% EtOAc to 10% MeOH/CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=CC2=C1B(OC2)O)N(S(=O)(=O)C)C2=CC1=C(C(=C(O1)C1=CC=C(C=C1)F)C(=O)NC)C=C2C2CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |